tert-butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a cyanopropenyl group. It is used as an intermediate in the synthesis of various pharmaceuticals and has applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyanopropenyl intermediates. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and natural product analogs .
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It is also employed in the development of new bioactive molecules with potential therapeutic applications .
Medicine: In medicinal chemistry, this compound is investigated for its potential as a precursor in the synthesis of pharmaceutical agents. It is used in the development of drugs targeting various diseases, including neurological disorders and cancer .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty chemicals. It is also utilized in the manufacture of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of tert-butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyanopropenyl group may play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate is unique due to the presence of the cyanopropenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming diverse chemical derivatives .
Properties
Molecular Formula |
C14H22N2O2 |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
tert-butyl 4-[(E)-3-cyanoprop-2-enyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-7-12(8-11-16)6-4-5-9-15/h4-5,12H,6-8,10-11H2,1-3H3/b5-4+ |
InChI Key |
XFIXLFYLNVRVQK-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C/C=C/C#N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.